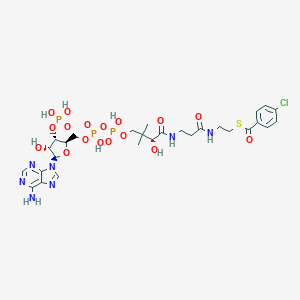
4-Chlorobenzoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzoyl-CoA is a chlorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-chlorobenzoic acid It is a member of monochlorobenzenes and a chlorobenzoyl-CoA. It derives from a benzoyl-CoA and a 4-chlorobenzoic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Enzymatic Mechanisms
4-CBA-CoA serves as a substrate for the enzyme 4-chlorobenzoyl-CoA dehalogenase , which catalyzes its hydrolytic dehalogenation to produce 4-hydroxybenzoyl-CoA (4-HBA-CoA) . This reaction is crucial for the microbial degradation of chlorinated aromatic compounds, which are prevalent environmental pollutants.
- Mechanism of Action : The dehalogenation process involves the formation of a Meisenheimer complex, where an active site carboxylate (typically Asp or Glu) attacks the carbon atom adjacent to the chlorine atom on the benzoyl ring. This leads to the release of chloride ions and results in the formation of 4-HBA-CoA .
- Spectroscopic Studies : Various spectroscopic techniques, such as UV-visible spectroscopy and Raman spectroscopy, have been employed to study the interactions between 4-CBA-CoA and the enzyme's active site. These studies reveal significant shifts in electronic properties upon substrate binding, indicating strong interactions that facilitate enzymatic activity .
Biochemical Applications
The biochemical significance of 4-CBA-CoA extends beyond its role as a substrate. It has been utilized in various studies aimed at understanding enzyme kinetics and structure-function relationships.
- Mutagenesis Studies : Research involving site-directed mutagenesis of residues near the active site has provided insights into the catalytic efficiency and substrate specificity of this compound dehalogenase. For instance, mutations at Asp 145 significantly affect product formation and enzyme dynamics, highlighting the importance of specific amino acid interactions in catalysis .
- Enzyme Inhibition Studies : Investigations into bisubstrate inhibitors that target 4-CBA-CoA synthesis pathways have potential therapeutic implications, especially in bioremediation strategies aimed at detoxifying chlorinated compounds in contaminated environments .
Environmental Implications
The degradation pathway involving 4-CBA-CoA is particularly relevant in bioremediation contexts, where microbial communities utilize this compound to break down harmful pollutants.
- Microbial Degradation Pathways : Certain bacteria have evolved mechanisms to utilize 4-CBA-CoA for degrading polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds. The presence of 4-CBA-CoA in these metabolic pathways underscores its role as a key intermediate in bioremediation processes .
- Tracking Biodegradation : Carbon stable isotope analysis (CSIA) has been applied to monitor biodegradation processes involving 4-CBA-CoA in ecosystems. This method helps researchers track the efficiency and pathways of microbial degradation, providing valuable data for environmental assessments .
Case Studies
Propiedades
Número CAS |
117380-98-0 |
|---|---|
Fórmula molecular |
C28H39ClN7O17P3S |
Peso molecular |
906.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
DEPSOKCZMQPCBI-TYHXJLICSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |
Sinónimos |
4-CBA-CoA 4-chlorobenzoyl CoA 4-chlorobenzoyl coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















